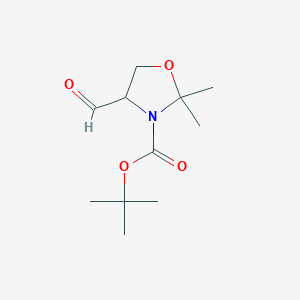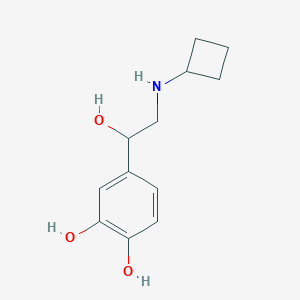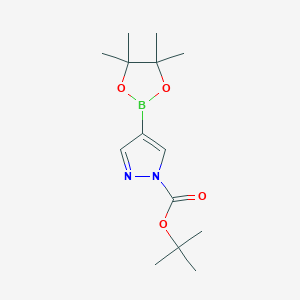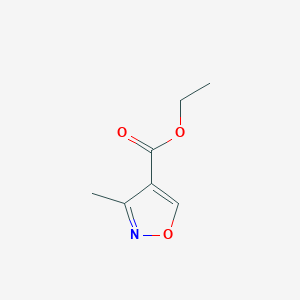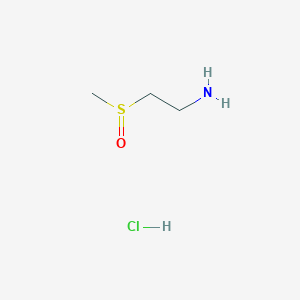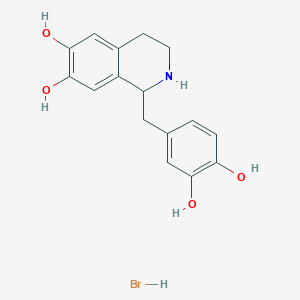
1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Descripción general
Descripción
1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide, also known as Papaveroline HBr, is a chemical compound with the molecular formula C16H14BrNO4 . It has an average mass of 364.191 Da and a monoisotopic mass of 363.010620 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroisoquinoline core with a 3,4-dihydroxybenzyl group attached. It also contains two hydroxyl groups at the 6 and 7 positions of the isoquinoline ring .
Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a molecular weight of 364.191 g/mol and a monoisotopic mass of 363.010620 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .
Aplicaciones Científicas De Investigación
Neuropharmacology
This compound has shown promise in the field of neuropharmacology. It may interact with neurotransmitter systems, potentially influencing processes related to mood, cognition, and neuroprotection. Its structural similarity to natural neurotransmitters suggests it could serve as a lead compound for developing new treatments for neurological disorders .
Molecular Neuroscience
In molecular neuroscience, the compound’s ability to cross the blood-brain barrier could be harnessed to study brain function and pathology. It might be used as a tracer or a contrast agent in imaging techniques to visualize areas of interest within the brain, aiding in the diagnosis of conditions like Alzheimer’s disease .
Biochemical Research
Biochemically, this molecule could be important in studying enzyme-substrate interactions, particularly those involving monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), which are crucial in the metabolism of dopamine and other catecholamines .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure provides a scaffold that can be modified to enhance its pharmacological properties. It could lead to the synthesis of novel compounds with improved bioavailability, efficacy, and safety profiles for clinical use .
Pharmacodynamics
The compound could be used to investigate pharmacodynamic processes by observing its effects on various receptors and ion channels. This could provide insights into the mechanisms of action of new drugs and help in the design of targeted therapies .
Toxicology
Lastly, in toxicology, the compound could be used to study the toxic effects of isoquinoline derivatives on biological systems. Understanding its toxicokinetics and toxicodynamics could be vital for assessing the safety of related compounds in humans .
Mecanismo De Acción
Target of Action
It is structurally similar to 3,4-dihydroxybenzylamine , which is often used as an internal standard in catecholamine determinations . Catecholamines are neurotransmitters that play significant roles in the body’s response to stress and exercise, among other functions.
Mode of Action
Given its structural similarity to 3,4-dihydroxybenzylamine , it may interact with the same receptors and enzymes involved in catecholamine metabolism
Biochemical Pathways
Given its structural similarity to 3,4-dihydroxybenzylamine , it may be involved in the same biochemical pathways as catecholamines, which include the synthesis, storage, release, and degradation of these neurotransmitters.
Pharmacokinetics
Given its structural similarity to 3,4-dihydroxybenzylamine , it may have similar pharmacokinetic properties These could include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion in the urine
Result of Action
Given its structural similarity to 3,4-dihydroxybenzylamine , it may have similar effects. For example, it may influence the function of neurons that use catecholamines as neurotransmitters, potentially affecting mood, stress responses, and other physiological processes.
Propiedades
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAADYLVPNMRUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide | |
CAS RN |
16659-88-4, 4747-99-3 | |
| Record name | 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16659-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | THPV HBr | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydropapaveroline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROPAPAVEROLINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7HN447UC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





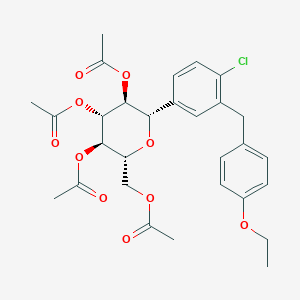


![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
